1,1,1,5,5,5-hexafluoropentane-2,4-dione;platinum(2+)

Catalog No.
S15857261
CAS No.
M.F
C10H2F12O4Pt
M. Wt
609.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1,5,5,5-hexafluoropentane-2,4-dione;platinum(2...

Product Name

1,1,1,5,5,5-hexafluoropentane-2,4-dione;platinum(2+)

IUPAC Name

1,1,1,5,5,5-hexafluoropentane-2,4-dione;platinum(2+)

Molecular Formula

C10H2F12O4Pt

Molecular Weight

609.18 g/mol

InChI

InChI=1S/2C5HF6O2.Pt/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1H;/q2*-1;+2

InChI Key

MITKGJYJTLGFIF-UHFFFAOYSA-N

Canonical SMILES

[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Pt+2]

1,1,1,5,5,5-Hexafluoropentane-2,4-dione, commonly referred to as hexafluoroacetylacetone, is a fluorinated organic compound with the molecular formula C5H2F6O2\text{C}_5\text{H}_2\text{F}_6\text{O}_2 and a molecular weight of 208.06 g/mol. This compound is notable for its high fluorine content, which contributes to its unique chemical properties, particularly in terms of its electron-withdrawing capabilities and chelation abilities with metal ions .

The structure of 1,1,1,5,5,5-hexafluoropentane-2,4-dione features two carbonyl groups (diones) flanked by a pentane backbone that is heavily substituted with fluorine atoms. This configuration enhances its stability and reactivity in various chemical environments .

  • Chelation: The compound forms stable chelate complexes with metal ions such as copper(II), nickel(II), and cobalt(II). The chelation process is facilitated by the coordination of the oxygen atoms from the dione moiety to the metal ions .
  • Hydration: Upon hydration, it can yield 1,1,1,5,5,5-hexafluoropentane-2,2,4,4-tetraol .
  • Substitution Reactions: The fluorine atoms in the compound can be replaced by other functional groups under specific conditions.

The reactions typically require controlled temperatures and pressures to optimize yields and purity.

The synthesis of 1,1,1,5,5,5-hexafluoropentane-2,4-dione can be achieved through several methods:

  • Reaction of Hexafluoroacetone with Acetylacetone: This method involves treating hexafluoroacetone with acetylacetone in the presence of a base. The reaction proceeds under controlled conditions to ensure high yield and purity:
    CF3COCF3+CH3COCH2COCH3CF3COCH2COCF3+H2O\text{CF}_3\text{COCF}_3+\text{CH}_3\text{COCH}_2\text{COCH}_3\rightarrow \text{CF}_3\text{COCH}_2\text{COCF}_3+\text{H}_2\text{O}
  • Industrial Production: In industrial settings, large-scale production often utilizes continuous flow reactors and advanced purification techniques to optimize efficiency and cost-effectiveness while maintaining product quality .

The applications of 1,1,1,5,5,5-hexafluoropentane-2,4-dione span various fields:

  • Chemistry: It serves as a chelating ligand in the synthesis of metal complexes that are studied for their catalytic and electronic properties.
  • Biology: Used in biochemical assays and as a reagent for enzyme mechanism studies.
  • Industry: Acts as an intermediate in the production of liquid crystals and other advanced materials .

Interaction studies involving 1,1,1,5,5,5-hexafluoropentane-2,4-dione have primarily focused on its chelation properties with metal ions. These studies reveal that the compound's high fluorine content significantly enhances its binding affinity for various metals compared to non-fluorinated analogs. This characteristic makes it particularly valuable in applications requiring stable coordination with metal ions .

Similar Compounds

Compound NameMolecular FormulaKey Features
1,1,1-Trifluoropentane-2,4-dioneC5H3F3O2\text{C}_5\text{H}_3\text{F}_3\text{O}_2Fewer fluorine atoms; different reactivity
AcetylacetoneC5H8O2\text{C}_5\text{H}_8\text{O}_2Lacks fluorine; less effective as a chelating agent
1,1-Difluoropentane-2,4-dioneC5H4F2O2\text{C}_5\text{H}_4\text{F}_2\text{O}_2Intermediate fluorination; altered properties
1,1-DifluoroacetylacetoneC5H6F2O2\text{C}_5\text{H}_6\text{F}_2\text{O}_2Similar structure; reduced electron-withdrawing ability

Uniqueness

The uniqueness of 1,1,1,5,5,5-hexafluoropentane-2,4-dione lies in its high fluorine content which imparts distinct electronic properties. This characteristic enhances its ability to form stable metal-chelate complexes compared to similar compounds that have fewer or no fluorine atoms. As a result of these properties and its versatility in applications across chemistry and biology fields, this compound stands out among its analogs.

Hydrogen Bond Acceptor Count

18

Exact Mass

608.940941 g/mol

Monoisotopic Mass

608.940941 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-15

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